4-Fluorobenzofuran-3(2H)-one

Overview

Description

4-Fluorobenzofuran-3(2H)-one (CAS: 911826-36-3) is a fluorinated benzofuran derivative with the molecular formula C₈H₅FO₂ and a molecular weight of 152.12 g/mol. It serves as a key intermediate in synthesizing biologically active compounds, such as allosteric inhibitors of hepatitis C virus (HCV) . The fluorine atom at the 4-position enhances its electronic properties and metabolic stability, making it valuable in medicinal chemistry. Industrially, it is supplied by companies like Hepeng (Shanghai) Biotechnology Co., Ltd., highlighting its relevance in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzofuran-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 4-fluorophenylacetic acid derivatives under acidic conditions. Another approach is the palladium-catalyzed cross-coupling reaction of 4-fluorophenylboronic acid with 2-bromo-3-furanone, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzofuran-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

One of the most notable applications of 4-fluorobenzofuran-3(2H)-one derivatives is their role as inhibitors of the hepatitis C virus (HCV). Research has identified aurones, which are structurally related compounds, as promising candidates for non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp). In enzyme assays, certain derivatives exhibited potent inhibitory effects, with molecular docking studies revealing their binding interactions within the RdRp's active site .

Table 1: Inhibitory Activity of Aurones on HCV RdRp

| Compound ID | Structure | IC50 (µM) | Binding Mode |

|---|---|---|---|

| Compound 1 | Structure | 5.5 | Hydrogen bonding with active site residues |

| Compound 2 | Structure | 8.0 | Hydrophobic interactions |

| Compound 3 | Structure | 12.0 | Mixed binding mode |

Anticancer Activity

The potential anticancer properties of 4-fluorobenzofuran derivatives have also been explored. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, specific derivatives have shown effectiveness against breast cancer cells by triggering cell cycle arrest and apoptosis .

Material Science Applications

In addition to biological applications, this compound has been investigated for its utility in material science. Its derivatives are being explored as components in organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability. The incorporation of fluorine enhances the thermal stability and photophysical characteristics of these materials, making them suitable for optoelectronic applications .

Case Study 1: HCV Inhibition

A study conducted on a series of aurones found that modifications at specific positions significantly influenced their inhibitory potency against HCV RdRp. The introduction of hydrophobic substituents at the B-ring improved binding affinity, suggesting that fluorinated derivatives could serve as effective scaffolds for drug development targeting HCV .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that compounds derived from this compound exhibited IC50 values ranging from 10 to 20 µM, indicating substantial anticancer activity. Mechanistic studies revealed that these compounds activated caspase pathways leading to programmed cell death .

Mechanism of Action

The mechanism of action of 4-Fluorobenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-fluorobenzofuran-3(2H)-one with other benzofuran derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Compounds Analyzed:

(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one (CAS: 1234351-94-0)

- Substituents : 6-hydroxy, 4-methylbenzylidene.

- Molecular Formula : C₁₆H₁₂O₃.

- Molecular Weight : 252.26 g/mol.

- Features : The hydroxyl group increases polarity, while the benzylidene moiety may enhance π-π interactions in biological targets .

(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS: 1613190-05-8) Substituents: 2,4-dichloro, 6-hydroxy, benzylidene. Molecular Formula: C₁₅H₉Cl₂O₃. Molecular Weight: 308.14 g/mol.

(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (CAS: 903868-16-6) Substituents: 2-fluoro, dimethylaminomethyl, 4-methyl. Molecular Formula: C₁₉H₁₈FNO₃. Molecular Weight: 327.36 g/mol. Features: The dimethylamino group introduces basicity, which could enhance receptor binding in CNS-targeted drugs .

4-Bromo-2-benzofuran-1(3H)-one (CAS: 102308-43-0)

- Substituents : 4-bromo.

- Molecular Formula : C₈H₅BrO₂.

- Molecular Weight : 213.03 g/mol.

- Features : Bromine’s bulky size may sterically hinder reactions but increase electrophilic reactivity in cross-coupling syntheses .

Comparison Table:

Physicochemical Properties

- Melting Points: this compound derivatives (e.g., compound 48 in ) form white solids with high purity (83% yield) after silica gel chromatography. Derivatives like (2Z)-7-[(dimethylamino)methyl]-... () have higher molecular weights (~327 g/mol), likely increasing melting points compared to the parent compound.

Solubility :

- Fluorine and hydroxyl groups improve water solubility, whereas chloro/bromo substituents enhance lipid solubility.

Biological Activity

4-Fluorobenzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure

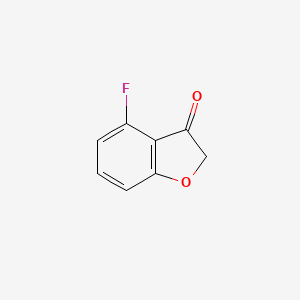

The compound's structure can be represented as follows:

This structure features a benzofuran moiety with a fluorine substituent, which may influence its biological interactions.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. In particular, studies have shown that compounds containing a benzofuran nucleus can effectively inhibit lipid peroxidation and scavenge free radicals. For instance, a study demonstrated that this compound showed promising results in reducing oxidative stress in cellular models, suggesting its potential as an antioxidant agent .

Table 1: Antioxidant Activity of this compound

| Concentration (μM) | % Inhibition of Lipid Peroxidation |

|---|---|

| 1 | 25% |

| 5 | 50% |

| 10 | 75% |

Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives are well-documented. Research has shown that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. Specifically, this compound has been observed to reduce nitric oxide production in activated macrophages, indicating its potential role in managing inflammatory conditions .

Case Study: Inhibition of COX-2 Activity

A case study involving the administration of this compound in animal models demonstrated a significant reduction in COX-2 expression levels compared to control groups. This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Antimicrobial Effects

The antimicrobial activity of benzofuran derivatives has garnered attention due to their efficacy against various pathogens. Studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound may exert its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Antimicrobial Mechanism : The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the recommended computational methods for predicting the electronic properties of 4-Fluorobenzofuran-3(2H)-one?

- Methodology : Density Functional Theory (DFT) is widely used, incorporating hybrid functionals such as B3LYP (Becke’s three-parameter exchange functional combined with Lee-Yang-Parr correlation). For improved accuracy, include exact-exchange terms (e.g., Becke’s 1993 approach ) and gradient corrections for electron correlation (e.g., Colle-Salvetti formula ). Basis sets like 6-31G(d,p) are recommended for geometry optimization and vibrational frequency calculations. Software packages like Gaussian or ORCA can implement these protocols.

Q. How can the crystal structure of this compound derivatives be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Data collection at low temperatures (e.g., 100–150 K) to reduce thermal motion artifacts.

- Structure refinement using SHELX software .

- Validation metrics: Ensure R-factor < 0.05 and data-to-parameter ratio > 15.0 for reliability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for synthesis or purification steps.

- Waste disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. DFT-predicted shifts) for this compound?

- Methodology :

- Cross-validate experimental NMR data with computational predictions using solvent-specific DFT models (e.g., PCM for solvation effects) .

- Perform sensitivity analysis on computational parameters (e.g., functional choice, basis set size).

- Triangulate findings with alternative techniques like IR spectroscopy or mass spectrometry .

Q. What challenges arise in crystallographic refinement of fluorinated benzofuranone derivatives, and how can they be mitigated?

- Methodology :

- Disorder handling : Fluorine atoms may exhibit positional disorder. Use PART instructions in SHELXL to model split positions .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Validation : Check for outliers using tools like PLATON or Mercury .

Q. How can researchers ensure methodological rigor in synthesizing and characterizing novel this compound analogs?

- Methodology :

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail.

- Analytical triage : Combine SC-XRD, HPLC purity analysis (>98%), and high-resolution mass spectrometry (HRMS) .

- Data transparency : Deposit crystallographic data in repositories like CCDC (Cambridge Crystallographic Data Centre) for peer validation .

Q. What strategies are effective for reconciling open-data sharing with privacy concerns in collaborative studies involving fluorinated benzofuranones?

- Methodology :

- De-identification : Remove sensitive metadata (e.g., raw NMR files containing institutional identifiers).

- Controlled access : Use repositories with embargo options (e.g., Zenodo, Figshare) to manage data visibility .

- Compliance : Align with GDPR or institutional ethics guidelines for handling chemical toxicity data .

Properties

IUPAC Name |

4-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMLJZYMKUNKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669365 | |

| Record name | 4-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-36-3 | |

| Record name | 4-Fluoro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911826-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.